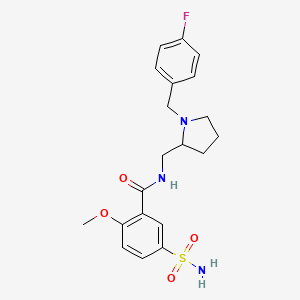
Flubepride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flubepride : est un composé chimique de formule moléculaire C20H24FN3O4S . Il est connu pour ses propriétés uniques et ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Flubepride peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La synthèse implique généralement la réaction de composés fluorés avec d'autres molécules organiques dans des conditions contrôlées. La voie de synthèse exacte peut varier en fonction de la pureté et du rendement souhaités du produit final .
Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire pour produire des quantités plus importantes. Cela nécessite souvent l'optimisation des conditions réactionnelles, telles que la température, la pression et l'utilisation de catalyseurs, pour garantir une production efficace et rentable .
Analyse Des Réactions Chimiques
Types de réactions : Flubepride subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé à l'aide d'agents oxydants forts pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés oxydés, tandis que la réduction peut produire diverses formes réduites de this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Employé dans les dosages biochimiques et comme sonde pour étudier les processus biologiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme outil de diagnostic.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à certains récepteurs ou enzymes, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Flubepride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of flubepride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Flubepride peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, on peut citer :
Flurbiprofène : Un anti-inflammatoire non stéroïdien avec un mécanisme d'action différent.
Glimépiride : Un médicament sulfonylurée utilisé pour traiter le diabète de type 2.
Fluoxétine : Un antidépresseur qui agit en inhibant la recapture de la sérotonine.
Les propriétés et les applications uniques de this compound le distinguent de ces composés, en particulier dans ses utilisations spécifiques dans la recherche scientifique et l'industrie.
Propriétés
Numéro CAS |
56488-61-0 |
|---|---|
Formule moléculaire |
C20H24FN3O4S |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-9-8-17(29(22,26)27)11-18(19)20(25)23-12-16-3-2-10-24(16)13-14-4-6-15(21)7-5-14/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,23,25)(H2,22,26,27) |
Clé InChI |
DZSKXGDTCMADPR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















